![molecular formula C21H13D10NO4 B613611 Fmoc-[D]Leu-OH CAS No. 1190594-22-9](/img/structure/B613611.png)
Fmoc-[D]Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Leu-OH is isomeric with Fmoc-Ile-OH. Like isoleucine, leucine has branching in the sidechain. The branching is at the gamma carbon instead of the beta carbon as in isoleucine . It is used in chemical and peptide syntheses .
Synthesis Analysis
Fmoc-Leu-OH is a standard reagent for coupling leucine into peptide sequences . It can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-OH is C21H23NO4 . Its molecular weight is 353.41 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group attached to leucine .Chemical Reactions Analysis
Fmoc-Leu-OH is primarily used in peptide synthesis . It reacts with other amino acids to form peptides in a process known as Fmoc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
Fmoc-Leu-OH has a molecular weight of 353.412 Da . It is a white to off-white powder .Applications De Recherche Scientifique
Synthèse des oligopeptides
Fmoc-[D]Leu-OH est couramment utilisé dans la synthèse de divers oligopeptides. Il réagit avec des sels d'hydrochlorure d'α-aminoacides fonctionnalisés pour former des liaisons peptidiques, qui sont les blocs de construction des oligopeptides {svg_1}. Ce processus est crucial pour la création de séquences peptidiques spécifiques utilisées dans la recherche et les applications thérapeutiques.
Production de dépsipeptides cycliques
Ce composé est essentiel pour la synthèse de dépsipeptides cycliques tels que la sansalvamide A, un produit naturel trouvé dans les champignons marins {svg_2}. Ces dépsipeptides présentent un potentiel significatif dans le développement de nouveaux médicaments en raison de leurs activités biologiques uniques.
Création d'antibiotiques décapeptidiques
This compound est utilisé pour synthétiser des antibiotiques décapeptidiques tels que la streptocidine A−D, qui se trouvent naturellement dans Streptomyces sp. Tü 6071 {svg_3}. Ces antibiotiques sont précieux pour leur activité puissante contre une variété de pathogènes bactériens.
Applications cosmétiques
Le composé peut être utilisé pour créer de l'amide de dipeptide coumaroyle, qui a des applications dans l'industrie cosmétique {svg_4}. Cette utilisation démontre la polyvalence de this compound au-delà des applications pharmaceutiques traditionnelles.
Synthèse peptidique en phase solide (SPPS)
This compound joue un rôle crucial dans la synthèse peptidique en phase solide Fmoc, une méthode largement utilisée pour produire des peptides en grandes quantités {svg_5}. La SPPS est essentielle pour les études nécessitant de grandes quantités de peptides, telles que les tests biologiques, la recherche structurale RMN ou les études d'interaction entre les peptides et d'autres molécules.
Construction d'hydrogel
En science des matériaux, les aminoacides et peptides fonctionnalisés Fmoc, y compris this compound, ont été utilisés pour construire des hydrogels {svg_6}. Ces hydrogels trouvent une large gamme d'applications en raison de leurs propriétés d'auto-assemblage et de leur biocompatibilité.
Ligand pour les réactions d'activation C-H
This compound sert de ligand dans les réactions d'activation C-H, un type de réaction chimique qui forme une liaison entre le carbone et un hétéroatome {svg_7}. Cette application est significative dans le domaine de la synthèse organique.
Recherche sur les ligands PPARγ
En tant que ligand PPARγ, this compound induit une sensibilisation à l'insuline sans promouvoir l'adipogenèse {svg_8}. Cette propriété est particulièrement pertinente dans la recherche sur le diabète, où la résistance à l'insuline est un facteur clé.
Mécanisme D'action
Target of Action
Fluorenylmethyloxycarbonyl-D-Leucine (Fmoc-[D]Leu-OH) is a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy as rosiglitazone, a well-known PPARγ agonist . Activation of PPARγ by this compound leads to changes in the transcription of genes involved in glucose metabolism and adipogenesis .
Biochemical Pathways
The activation of PPARγ by this compound impacts several biochemical pathways. It improves insulin sensitivity, which is crucial in the regulation of glucose metabolism .
Result of Action
The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used as a therapeutic agent for improving insulin sensitivity in diabetes.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-[D]Leu-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . It interacts with other biomolecules such as enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation and breaking of bonds during the synthesis and deprotection steps .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It can be removed under basic conditions, allowing the peptide chain to continue to build . This process can involve interactions with various biomolecules, including enzymes involved in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The Fmoc group is stable under the conditions of the reaction until the point where it is intentionally removed by the addition of a base . The stability of this compound contributes to its effectiveness as a protecting group .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, playing a crucial role in the formation of peptide bonds .
Transport and Distribution
In the context of peptide synthesis, this compound is distributed throughout the reaction solution and is incorporated into the growing peptide chain . The transport and distribution of this compound within cells and tissues are not typically relevant in its primary use in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-QDXFTFMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
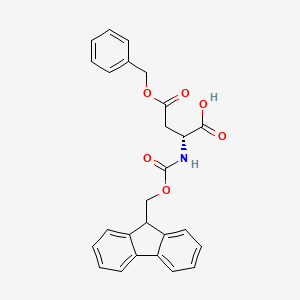



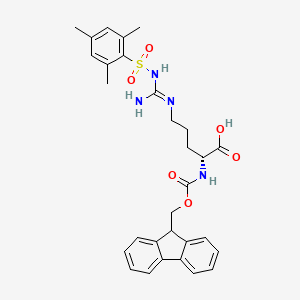

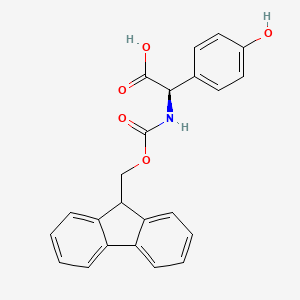

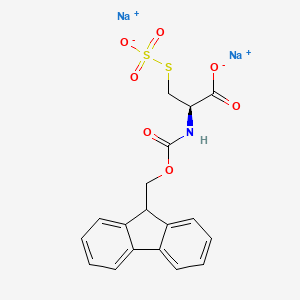



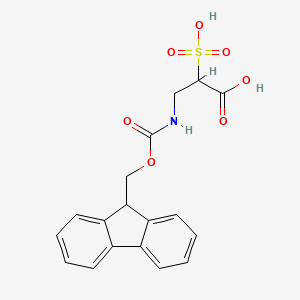
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
